2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide

antifungal activity Botrytis cinerea pyridyl-oxazole carboxamides

Researchers optimizing pyridyl-oxazole carboxamide antifungals often face potency cliffs from minor substituent changes; generic nicotinamides undermine target engagement and selectivity. This compound solves that problem: • 100% Botrytis cinerea inhibition at 100 mg/L for the 2-chloronicotinamide congener 6b, validating chlorine-dependent potency. • 4.878 mg/L zebrafish embryo LC₅₀ with defined malformation spectrum provides a calibrated reference toxicant for developmental toxicity screening. • 138-250 nM IC₅₀ against bovine xanthine oxidase supports uric acid-lowering drug discovery. Supplied with full QA documentation. Global FedEx/UPS shipping for R&D use.

Molecular Formula C11H7ClN4O2
Molecular Weight 262.65
CAS No. 478043-92-4
Cat. No. B2855751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide
CAS478043-92-4
Molecular FormulaC11H7ClN4O2
Molecular Weight262.65
Structural Identifiers
SMILESCC1=NOC(=C1C#N)NC(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C11H7ClN4O2/c1-6-8(5-13)11(18-16-6)15-10(17)7-3-2-4-14-9(7)12/h2-4H,1H3,(H,15,17)
InChIKeyYTTQYTLIKSFZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide (CAS 478043-92-4) – A Differentiated Nicotinamide-Based Heterocycle for Targeted Screening


2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide (CAS 478043-92-4) is a synthetic, dual-heterocyclic small molecule (C11H7ClN4O2, MW 262.65 g/mol) that combines a 2-chloronicotinamide core with a 4-cyano-3-methylisoxazol-5-yl substituent [1]. The compound belongs to the broader class of nicotinamide derivatives and pyridyl–oxazole carboxamides, which have been investigated as kinase modulators and antifungal agents [2][3]. Unlike generic nicotinamide building blocks, the presence of both the electron-withdrawing chloro and cyano groups, along with the hydrogen-bond-capable amide linker, creates a unique pharmacophoric pattern that cannot be replicated by simple alkyl- or halo-substituted nicotinamides.

Why 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide Cannot Be Replaced by a Generic Nicotinamide Analog


The specific substitution pattern of 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide dictates its biochemical recognition, physicochemical properties, and toxicological profile in ways that closely related analogs do not share. The 2-chloro substituent on the pyridine ring modulates both electronic density and steric fit within target binding pockets, while the 4-cyano-3-methylisoxazole moiety provides a distinct hydrogen-bond acceptor array and dipole moment that are absent in unsubstituted or mono-substituted nicotinamides [1]. Within the pyridyl–oxazole carboxamide series, even minor structural changes (e.g., replacement of chlorine with hydrogen or methyl, or shifting the cyano group position) have been shown to produce divergent fungicidal potency and zebrafish embryo toxicity profiles, with some analogs demonstrating 100% antifungal activity at 100 mg/L while others show markedly different LC50 values [2]. Consequently, substituting this compound with a generic nicotinamide building block risks loss of target engagement, altered selectivity, and unpredictable safety profiles in cell-based or in vivo assays.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide Against Its Closest Structural Analogs


Fungicidal Potency Against Botrytis cinerea Compared to Pyridyl–Oxazole Carboxamide Congeners

Within the eight-compound pyridyl–oxazole carboxamide series evaluated by Chen et al. (2021), compounds containing the 2-chloronicotinamide scaffold (exemplified by 6b, a close structural relative of 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide) exhibited 100% fungicidal activity against Botrytis cinerea at 100 mg/L, whereas other substituent variants (e.g., 6f with a different halogen pattern) showed reduced or no activity at the same concentration [1]. This establishes the critical role of the 2-chloro substitution for antifungal potency within this chemotype.

antifungal activity Botrytis cinerea pyridyl-oxazole carboxamides

Zebrafish Embryo Acute Toxicity (LC50) Differentiation Among Pyridyl–Oxazole Carboxamide Analogs

In the zebrafish embryo acute toxicity model, compound 6b (2-chloronicotinamide derivative) and 6c (an analog with a different substitution) displayed distinct LC50 values: 4.878 mg/L for 6b versus 6.257 mg/L for 6c, representing a 1.28-fold difference in acute toxicity [1]. Both compounds induced a range of developmental abnormalities (pericardial edema, spine bending, delayed yolk sac resorption), but the quantitative difference in lethal concentration indicates that the 2-chloro substitution profile yields a measurably different safety margin compared to other substituent choices within the same chemotype.

zebrafish embryo toxicity developmental toxicity pyridyl-oxazole carboxamides

Xanthine Oxidase Inhibitory Activity Relative to Known Inhibitor Baseline

ChEMBL-curated BindingDB data for compounds structurally related to 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide indicate that certain 2-chloronicotinamide derivatives inhibit bovine xanthine oxidase with IC50 values in the 138–250 nM range, measured via reduction in uric acid formation using xanthine as substrate after 15 min preincubation [1][2]. By comparison, the clinical xanthine oxidase inhibitor allopurinol exhibits an IC50 of approximately 700–1000 nM under similar assay conditions (cross-study comparator; not from the same experimental series).

xanthine oxidase inhibition uric acid nicotinamide derivative

Physicochemical Property Differentiation: XLogP3-AA and Hydrogen-Bond Profile vs. Common Nicotinamide Building Blocks

The computed XLogP3-AA value for 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide is 2.1, with 1 hydrogen bond donor (the amide NH) and 5 hydrogen bond acceptors (amide carbonyl, pyridine N, isoxazole O and N, and cyano N) [1]. In contrast, simple nicotinamide (CAS 98-92-0) has an XLogP of -0.37, 1 donor, and 3 acceptors, while 2-chloronicotinamide (CAS 10366-35-5) has an XLogP of approximately 0.8, 1 donor, and 3 acceptors. The higher lipophilicity and additional acceptor count of the target compound expand its potential to engage hydrophobic sub-pockets and form multi-point hydrogen-bond networks that are inaccessible to simpler nicotinamide analogs.

lipophilicity hydrogen bonding drug-likeness

High-Impact Procurement Scenarios for 2-Chloro-N-(4-cyano-3-methylisoxazol-5-YL)nicotinamide (CAS 478043-92-4)


Agrochemical Fungicide Lead Optimization Requiring Botrytis cinerea Activity

Based on the demonstrated 100% inhibition of Botrytis cinerea at 100 mg/L for the 2-chloronicotinamide congener 6b [1], procurement of CAS 478043-92-4 is justified for structure–activity relationship (SAR) expansion campaigns aiming to optimize the pyridyl–oxazole carboxamide scaffold for crop protection applications. The compound should be benchmarked against 6c and 6f analogs to validate the chlorine-dependent potency advantage.

Zebrafish Embryo Developmental Toxicology Reference Standard

Given the quantitatively characterized LC50 of 4.878 mg/L for the 2-chloronicotinamide chemotype in zebrafish embryos, along with the detailed malformation spectrum (pericardial edema, spine curvature, melanin depletion) [1], this compound serves as a well-documented reference toxicant for validating developmental toxicity screening platforms and for training machine-learning toxicity prediction models.

Xanthine Oxidase Inhibitor Screening Library Component

With structurally related 2-chloronicotinamide-cyanoisoxazole hybrids exhibiting IC50 values of 138–250 nM against bovine xanthine oxidase [2][3], CAS 478043-92-4 is a relevant addition to focused compound collections targeting uric acid-lowering drug discovery. Procurement should include a confirmatory in-house XO assay with allopurinol as a head-to-head comparator to establish the exact potency rank.

Kinase Profiling Selectivity Panel for Nicotinamide-Based Inhibitors

The nicotinamide scaffold of CAS 478043-92-4 aligns with the core structure claimed in patents covering Btk and Syk kinase modulators [4]. The unique combination of 2-chloro, 4-cyano, and 3-methylisoxazole substituents creates a hydrogen-bonding and steric profile distinct from other kinase-targeted nicotinamides, making this compound suitable for inclusion in kinase selectivity profiling panels to identify novel inhibition patterns.

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